3-(1H-Imidazol-1-yl)butan-1-amine

Catalog No.
S764955
CAS No.
93668-14-5
M.F
C7H13N3
M. Wt
139.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Imidazol-1-yl)butan-1-amine

CAS Number

93668-14-5

Product Name

3-(1H-Imidazol-1-yl)butan-1-amine

IUPAC Name

3-imidazol-1-ylbutan-1-amine

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

InChI

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3

InChI Key

WAZALYDSTDIFIY-UHFFFAOYSA-N

SMILES

CC(CCN)N1C=CN=C1

Canonical SMILES

CC(CCN)N1C=CN=C1
  • Histamine Analogue

    The molecule contains an imidazole ring, a structural feature shared with histamine, a key signaling molecule involved in allergic reactions and inflammatory processes . Research might explore if 3-(1H-Imidazol-1-yl)butan-1-amine interacts with histamine receptors or possesses similar biological activities.

  • Organic Synthesis Building Block

    The presence of a primary amine group (NH2) and an imidazole ring makes 3-(1H-Imidazol-1-yl)butan-1-amine an attractive building block for organic synthesis. Studies could investigate its use in the creation of more complex molecules with potential biological or material science applications.

  • Metal Chelation

    The nitrogen atoms in the imidazole ring can potentially bind to metal ions. Research could explore if 3-(1H-Imidazol-1-yl)butan-1-amine can act as a chelating agent to sequester specific metals, which could be useful in decontamination processes or development of metal-based drugs.

3-(1H-Imidazol-1-yl)butan-1-amine, with the chemical formula C7_7H13_{13}N3_3 and CAS number 93668-14-5, is a compound featuring an imidazole ring attached to a butylamine chain. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions, which contributes to its biochemical properties and reactivity. This compound is known for its interactions with various biological systems and its potential applications in medicinal chemistry and materials science .

, including:

  • Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
  • Reduction: Reduction reactions can modify the imidazole ring or the butylamine chain using agents such as sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or butylamine chain are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and various nucleophiles for substitution reactions. The specific products formed depend on the reagents and conditions applied during the reactions.

3-(1H-Imidazol-1-yl)butan-1-amine exhibits significant biological activity, particularly in its interactions with enzymes and proteins. Notably, it has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This interaction suggests potential roles in modulating neurotransmission and influencing various cellular processes. Additionally, the compound may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

The synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine can be achieved through various methods. One common approach involves a condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and different aldehydes, such as 4-hydroxy benzaldehyde or 4-bromo benzaldehyde. The reaction conditions are typically optimized to enhance yield and purity while minimizing environmental impact .

Synthetic Routes

  • Condensation Reaction: Combining 3-(1H-imidazol-1-yl)propan-1-amine with aldehydes.
  • Optimization: Adjusting reaction parameters to maximize yield.

3-(1H-Imidazol-1-yl)butan-1-amine has several applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for potential biological activities, including antimicrobial and antifungal properties.
  • Medicine: Ongoing research explores its potential as a therapeutic agent targeting specific enzymes or receptors.
  • Industry: Utilized in synthesizing pH-sensitive polymers and other materials with specialized properties.

Research into the interaction of 3-(1H-Imidazol-1-yl)butan-1-amine with biological targets has revealed its ability to modulate enzyme activity. For example, studies have highlighted its influence on acetylcholinesterase activity, suggesting implications for neurological functions and potential therapeutic applications in treating neurodegenerative diseases.

Similar Compounds

Several compounds share structural similarities with 3-(1H-Imidazol-1-yl)butan-1-amine, each exhibiting unique properties and applications:

Compound NameStructureUnique Features
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochlorideContains a pyridine ringPotential use as an intermediate in drug synthesis
3-(1H-imidazolyl)-N-methylpropanamine dihydrochlorideN-methylated derivativeEnhanced solubility characteristics
4-(Pyridin-3-yldiaminobutanamide)Contains a diamine structurePotential applications in coordination chemistry

Uniqueness

The uniqueness of 3-(1H-Imidazol-1-yl)butan-1-amine lies in its specific combination of functional groups that allow for diverse chemical reactivity and biological activity. Its role as an intermediate in complex syntheses further highlights its significance in scientific research and industrial applications .

XLogP3

-0.2

Dates

Modify: 2023-08-15

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